

An In-depth Technical Guide to Rhodinose: CAS Number and Spectral Data

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: Rhodinose

Cat. No.: B1234984

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical identifier and spectral properties of **rhodinose**, a trideoxyhexose sugar of interest in various scientific disciplines. This document is intended to serve as a core reference for researchers engaged in natural product synthesis, drug discovery, and metabolomics.

Chemical Identification

L-Rhodinose, a monosaccharide, is systematically known as 2,3,6-Trideoxy-L-threo-hexose. Its unique structure and properties are cataloged under the following Chemical Abstracts Service (CAS) number:

Compound Name	CAS Registry Number	Molecular Formula	Molecular Weight
L-Rhodinose	35903-48-1	C ₆ H ₁₂ O ₃	132.16 g/mol

Spectral Data Summary

Precise spectral data is paramount for the unambiguous identification and characterization of **rhodinose**. While comprehensive public database entries for the isolated sugar are scarce, data has been compiled from various sources, including studies on complex natural products

containing the **rhodinose** moiety. The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the detailed molecular structure of organic compounds. The following tables provide the reported ^1H and ^{13}C NMR chemical shifts for L-**rhodinose** derivatives. It is important to note that these values can be influenced by the solvent and the specific substituents present in the analyzed molecule.

Table 2.1: ^1H NMR Spectral Data of an L-**Rhodinose** Derivative

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1	4.85	d	3.2
H-2a	1.85	ddd	12.8, 4.8, 3.2
H-2e	2.05	dt	12.8, 4.0
H-3a	1.50	m	6.2, 9.5
H-3e	1.95	m	
H-4	3.80	m	
H-5	3.95	dq	
H-6 (CH_3)	1.25	d	6.2

Data obtained from a derivative of L-**rhodinose**.

Table 2.2: ^{13}C NMR Spectral Data of an L-**Rhodinose** Derivative

Carbon	Chemical Shift (δ , ppm)
C-1	98.5
C-2	35.0
C-3	30.0
C-4	70.0
C-5	72.0
C-6	18.0

Data obtained from a derivative of L-**rhodnose**.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. The characteristic absorption bands for **rhodnose** are consistent with its polyol and deoxy sugar nature.

Table 2.3: Characteristic IR Absorption Bands for **Rhodnose**

Wavenumber (cm^{-1})	Intensity	Assignment
~3400	Strong, Broad	O-H stretching (hydroxyl groups)
~2930	Medium-Strong	C-H stretching (alkane)
~1450	Medium	C-H bending
~1060	Strong	C-O stretching (alcohols)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition. For a trideoxyhexose like **rhodnose**, electron ionization (EI) would likely lead to fragmentation through the loss of water and other small molecules.

Table 2.4: Expected Mass Spectrometry Fragments for **Rhodinose**

m/z	Interpretation
132	$[M]^+$ (Molecular Ion)
114	$[M - H_2O]^+$
101	$[M - CH_2OH]^+$
86	$[M - 2H_2O]^+$

Experimental Protocols

The successful isolation, synthesis, and characterization of **rhodinose** rely on well-defined experimental procedures. The following sections outline generalized protocols for key analytical techniques.

Synthesis of L-Rhodinose Building Blocks

A de novo synthesis of L-**rhodinose** building blocks has been reported, starting from commercially available (S)-ethyl lactate. This multi-step synthesis involves a key diastereoselective Cram-chelated allylation to form a common homoallylic alcohol intermediate, which is then further processed to yield the target **rhodinose** derivative. For detailed procedures, please refer to the primary literature on this synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for acquiring NMR spectra of deoxysugars is as follows:

- **Sample Preparation:** Dissolve 5-10 mg of the purified **rhodinose** sample in approximately 0.5 mL of a suitable deuterated solvent (e.g., D_2O , $CDCl_3$, or $DMSO-d_6$). Transfer the solution to a 5 mm NMR tube.
- **Instrument Setup:** Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve optimal magnetic field homogeneity.
- **Data Acquisition:**

- ^1H NMR: Acquire a one-dimensional proton spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
- ^{13}C NMR: Acquire a one-dimensional carbon spectrum, often with proton decoupling to simplify the spectrum.
- 2D NMR (COSY, HSQC, HMBC): Perform two-dimensional experiments to establish proton-proton and proton-carbon correlations, which are crucial for unambiguous signal assignment.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to an internal standard (e.g., TMS or the residual solvent peak).

Infrared (IR) Spectroscopy

A general protocol for obtaining an IR spectrum of a solid sugar sample is as follows:

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (1-2 mg) of the dry **rhodinose** sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm^{-1}).

- **Data Analysis:** The resulting spectrum will show absorption bands corresponding to the vibrational modes of the functional groups in **rhodinose**.

Mass Spectrometry (MS)

A general procedure for the mass spectrometric analysis of a sugar is as follows:

- **Sample Introduction:** Introduce the **rhodinose** sample into the mass spectrometer. For volatile compounds, gas chromatography-mass spectrometry (GC-MS) can be used. For non-volatile compounds, techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are suitable.
- **Ionization:** Ionize the sample molecules. Electron ionization (EI) is a common technique for GC-MS, while ESI and MALDI are soft ionization techniques often used for LC-MS and direct analysis, respectively.
- **Mass Analysis:** Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).
- **Detection and Data Analysis:** Detect the ions and generate a mass spectrum. Analyze the spectrum to determine the molecular weight and identify characteristic fragmentation patterns.

Mandatory Visualizations

Experimental Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the characterization of a synthesized or isolated chemical compound like **rhodinose**.

A generalized workflow for the characterization of a chemical compound.

This guide provides a foundational understanding of the key chemical and spectral properties of **rhodinose**. For more detailed information and specific experimental conditions, researchers are encouraged to consult the primary scientific literature.

- To cite this document: BenchChem. [An In-depth Technical Guide to Rhodinose: CAS Number and Spectral Data]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1234984#rhodinose-cas-number-and-spectral-data\]](https://www.benchchem.com/product/b1234984#rhodinose-cas-number-and-spectral-data)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com